2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(2,4-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c1-16-28-22-9-10-29(13-17-5-3-2-4-6-17)14-20(22)24(32)30(16)15-23(31)27-12-18-7-8-19(25)11-21(18)26/h2-8,11H,9-10,12-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCKSPIAMLWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthesis, beginning with the construction of the pyrido[4,3-d]pyrimidine core Key reactions include cyclization, benzylation, and acylation under specific conditions
Industrial Production Methods: Scaling up the synthesis for industrial purposes would require optimization of reaction conditions to ensure yield and purity. Methods such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and functionality.
Common Reagents and Conditions: Oxidation might be carried out using reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction could involve reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may use halogenated compounds and bases under controlled conditions.
Major Products: Depending on the reaction, the products will vary For instance, oxidation might yield oxo derivatives, while reduction could produce different hydroxylated forms
Scientific Research Applications
This compound finds extensive use in scientific research, particularly in chemistry, biology, medicine, and industry. It can act as a scaffold for developing new drugs, especially in targeting specific enzymes or receptors. In biology, it might be utilized to study cellular mechanisms due to its potential bioactivity. Industrial applications could involve its use in material science, such as in the development of polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. It might bind to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido-Pyrimidinone Derivatives
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide ()
- Structural Differences: Core: Pyrido[3,4-d]pyrimidinone vs. pyrido[4,3-d]pyrimidinone in the target compound. Substituents: 7-Benzyl and 2-(4-methylphenyl) on the core vs. 6-benzyl and 2-methyl in the target. Acetamide Side Chain: Linked to 2,5-dimethylphenyl vs. 2,4-difluorobenzyl in the target.
- The pyrido[4,3-d]pyrimidinone core may offer distinct conformational flexibility, influencing binding to kinase ATP pockets.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()
- Structural Differences: Core: Simpler pyrimidinone ring with a thioether linkage vs. fused pyrido-pyrimidinone in the target. Substituents: Benzyl group vs. fluorinated benzyl in the target.
- Implications :
Tetrahydropyrimidine-Based Acetamides
(S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B12] ()
- Structural Differences: Core: Non-fused tetrahydropyrimidine with a sulfamoylphenyl group vs. fused pyrido-pyrimidinone in the target. Substituents: Hydroxyphenyl and sulfamoyl groups vs. fluorobenzyl in the target.
- Implications :
Key Data Comparison
NMR and Structural Analysis
- NMR Insights (): Substituents in regions analogous to "positions 29–36" and "39–44" in the target compound’s pyrido-pyrimidinone core (e.g., benzyl or fluorobenzyl groups) would alter chemical shifts in these regions, reflecting changes in electron density and steric effects. This could influence binding to hydrophobic pockets in biological targets .
Biological Activity
The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide is a pyridopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H23F2N3O
- Molecular Weight : 397.44 g/mol
- CAS Number : Not specified in the literature but can be identified through its structure.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of various kinases involved in cancer cell proliferation and survival. The compound has been suggested to target the heat shock protein 90 (Hsp90) and other protein kinases, which are often overexpressed in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : The compound is believed to inhibit key protein kinases involved in signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells by disrupting their signaling networks.
- Cell Cycle Arrest : Some studies suggest that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of pyridopyrimidine derivatives similar to this compound:
-
Study on Antitumor Activity :
Compound Tumor Type Inhibition (%) Mechanism Compound A Melanoma 70% Hsp90 Inhibition Compound B Breast Cancer 65% Apoptosis Induction -
Kinase Inhibition Studies :
Compound Kinase Target IC50 (µM) Compound A EGFR 0.5 Compound B VEGFR 0.8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
